

Spectroscopic Validation of 4-tert-Butylphenylacetic Acid: A Comparative Analysis

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Compound of Interest

Compound Name: 4-tert-Butylphenylacetic acid

Cat. No.: B181309

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For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a critical step. This guide provides a comparative spectroscopic analysis of **4-tert-Butylphenylacetic acid** against structurally related alternatives, Phenylacetic acid and 4-Methoxyphenylacetic acid. The following sections detail the experimental protocols and present key spectroscopic data to aid in the validation of its molecular structure.

Comparative Spectroscopic Data

The structural integrity of **4-tert-Butylphenylacetic acid** is definitively established through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The data presented below offers a quantitative comparison with Phenylacetic acid and 4-Methoxyphenylacetic acid, highlighting the unique spectral signatures of the tert-butyl group.

¹H NMR Spectroscopy Data

Proton NMR (¹H NMR) provides information on the chemical environment of hydrogen atoms within a molecule. The following table summarizes the chemical shifts (δ) for **4-tert-Butylphenylacetic acid** and its comparators.

Compound	Functional Group	Chemical Shift (δ) ppm	Multiplicity	Integration
4-tert-Butylphenylacetic acid	-C(CH ₃) ₃	1.32	s	9H
-CH ₂ -	3.60	s	2H	
Aromatic-H	7.22	d, J = 8.2 Hz	2H	
Aromatic-H	7.35	d, J = 8.2 Hz	2H	
-COOH	8.48	s	1H	
Phenylacetic acid	-CH ₂ -	3.64	s	2H
Aromatic-H	7.24-7.36	m	5H	
4-Methoxyphenylacetic acid	-CH ₂ -	3.60	s	2H
-OCH ₃	3.81	s	3H	
Aromatic-H	6.87-6.89	m	2H	
Aromatic-H	7.20-7.22	m	2H	

s = singlet, d = doublet, m = multiplet, J = coupling constant in Hertz.

¹³C NMR Spectroscopy Data

Carbon-13 NMR (¹³C NMR) is used to determine the types of carbon atoms in a molecule. The table below presents the ¹³C chemical shifts for the three compounds.

Compound	Carbon Atom	Chemical Shift (δ) ppm
4-tert-Butylphenylacetic acid	-C(CH ₃) ₃	31.49 (3C)
-C(CH ₃) ₃	34.62	
-CH ₂ -	40.84	
Aromatic C-H	125.70 (2C)	
Aromatic C-H	129.16 (2C)	
Aromatic C-C	130.57	
Aromatic C-C	150.29	
-COOH	177.92	
Phenylacetic acid[1]	-CH ₂ -	41.01[1]
Aromatic C-H	127.33[1]	
Aromatic C-H	128.61[1]	
Aromatic C-H	129.34[1]	
Aromatic C-C	133.18[1]	
-COOH	177.88[1]	
4-Methoxyphenylacetic acid	-CH ₂ -	40.09
-OCH ₃	55.23	
Aromatic C-H	114.04	
Aromatic C-C	125.34	
Aromatic C-H	130.37	
Aromatic C-C	158.81	
-COOH	177.75	

Infrared (IR) Spectroscopy and Mass Spectrometry (MS) Data

Key vibrational frequencies and mass spectral data are summarized below.

Technique	4-tert-Butylphenylacetic acid	Phenylacetic acid	4-Methoxyphenylacetic acid
IR (cm ⁻¹)	~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~2960 (C-H stretch)	~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~3030 (C-H aromatic stretch)	~1700 (C=O stretch), ~2500-3300 (O-H stretch), ~1250 (C-O stretch)
MS (m/z)	192.1150 (M ⁺), 177 ([M-CH ₃] ⁺), 131 ([M-COOH] ⁺)	136.0524 (M ⁺), 91 ([M-COOH] ⁺)	166.0629 (M ⁺), 121 ([M-COOH] ⁺)

Experimental Protocols

Standard protocols for the spectroscopic analyses are provided below.

NMR Spectroscopy (¹H and ¹³C)

- **Sample Preparation:** A sample of 5-10 mg of the analyte was dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) was added as an internal standard (δ = 0.00 ppm).
- **Instrumentation:** Spectra were acquired on a 400 MHz NMR spectrometer.
- **¹H NMR Acquisition:** Proton spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were co-added and Fourier transformed to obtain the final spectrum.
- **¹³C NMR Acquisition:** Carbon spectra were acquired with proton decoupling using a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. A total of 1024 scans were accumulated.

Fourier-Transform Infrared (FT-IR) Spectroscopy

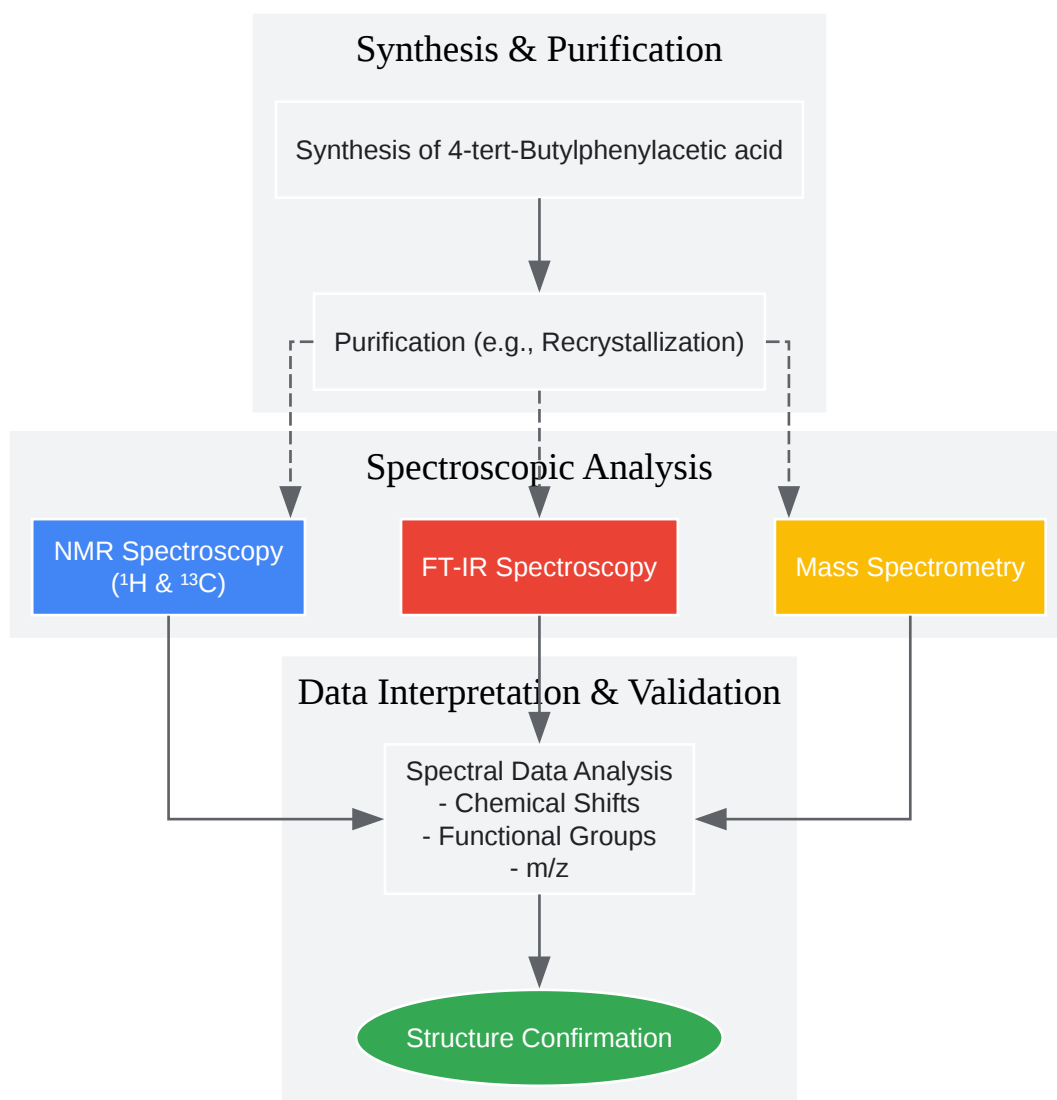
- **Sample Preparation:** A small amount of the solid sample was placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
- **Data Acquisition:** The spectrum was recorded from 4000 to 400 cm^{-1} with a resolution of 4 cm^{-1} . 32 scans were co-added to improve the signal-to-noise ratio. A background spectrum of the clean ATR crystal was recorded and automatically subtracted from the sample spectrum.

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography (GC-MS).
- **Ionization:** Electron Ionization (EI) was used with an ionization energy of 70 eV.
- **Mass Analysis:** The mass spectrum was recorded over a mass-to-charge (m/z) range of 50-500. The resulting spectrum provides the molecular ion peak and characteristic fragmentation pattern.

Workflow for Spectroscopic Validation

The logical flow for the structural validation of **4-tert-Butylphenylacetic acid** using spectroscopic methods is illustrated in the diagram below.



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Caption: Workflow for the synthesis, purification, and spectroscopic validation of **4-tert-Butylphenylacetic acid**.

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References

- 1. rsc.org [rsc.org]
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